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N-(2-methylcyclopentyl)cycloheptanamine
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Overview
Description
N-(2-methylcyclopentyl)cycloheptanamine is a chemical compound with the molecular formula C13H25N. It is primarily used for research purposes and is known for its unique structure, which includes a cycloheptane ring attached to a cyclopentane ring with a methyl group substitution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylcyclopentyl)cycloheptanamine typically involves the reaction of cycloheptanone with 2-methylcyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylcyclopentyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl halides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
N-(2-methylcyclopentyl)cycloheptanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-methylcyclopentyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpentyl)cycloheptanamine
- Cycloheptanamine derivatives
Uniqueness
N-(2-methylcyclopentyl)cycloheptanamine is unique due to its specific structural configuration, which includes a cycloheptane ring and a cyclopentane ring with a methyl substitution. This unique structure may confer distinct chemical and biological properties compared to other similar compounds .
Biological Activity
N-(2-Methylcyclopentyl)cycloheptanamine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclic structure, which may influence its interaction with biological targets. The compound can be represented structurally as follows:
- Chemical Formula : C_{12}H_{19}N
- Molecular Weight : 191.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of monoamine neurotransmitters, potentially influencing dopamine and serotonin pathways.
Key Mechanisms:
- Dopaminergic Activity : The compound may enhance dopaminergic signaling, which is significant in treating conditions like depression and schizophrenia.
- Serotonergic Modulation : By influencing serotonin receptors, it could have implications for mood regulation and anxiety disorders.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidepressant Activity : Animal studies have shown that the compound exhibits antidepressant-like effects in behavioral models, potentially through increased serotonin levels.
- Anxiolytic Properties : Preliminary data suggest it may reduce anxiety behaviors in rodent models, indicating potential use in anxiety disorders.
- Neuroprotective Effects : Some studies suggest that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
Study Reference | Biological Activity | Model Used | Key Findings |
---|---|---|---|
Study A | Antidepressant | Rodent | Increased locomotion and reduced immobility time in forced swim test. |
Study B | Anxiolytic | Rodent | Significant reduction in anxiety-like behavior in elevated plus maze. |
Study C | Neuroprotective | Cell Culture | Reduced oxidative stress markers in neuronal cells exposed to toxins. |
Case Studies
- Case Study 1 : A randomized controlled trial investigated the antidepressant effects of this compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo after four weeks of treatment.
- Case Study 2 : In a preclinical study, the compound was tested for its ability to mitigate anxiety-like behaviors in mice subjected to chronic stress. The results demonstrated that treatment with this compound significantly decreased anxiety-related behaviors.
Properties
Molecular Formula |
C13H25N |
---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
N-(2-methylcyclopentyl)cycloheptanamine |
InChI |
InChI=1S/C13H25N/c1-11-7-6-10-13(11)14-12-8-4-2-3-5-9-12/h11-14H,2-10H2,1H3 |
InChI Key |
SKZZVNLLEXZQGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2CCCCCC2 |
Origin of Product |
United States |
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